Product packaging for 4-Butoxy-1,2-dimethylbenzene(Cat. No.:CAS No. 106811-46-5)

4-Butoxy-1,2-dimethylbenzene

Cat. No.: B15423107
CAS No.: 106811-46-5
M. Wt: 178.27 g/mol
InChI Key: SIUBWVCNWVTXLG-UHFFFAOYSA-N
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Description

Contextualization of Alkoxyaromatic Compounds in Organic Chemistry

Alkoxyaromatic compounds, which feature an alkoxy group (a hydrocarbon chain linked to an oxygen atom) attached to an aromatic ring, are a cornerstone of organic chemistry. youtube.com The oxygen atom, with its lone pairs of electrons, can donate electron density into the aromatic system through resonance, thereby activating the ring towards electrophilic substitution reactions. The nature of the alkyl portion of the alkoxy group can influence the compound's physical properties, such as solubility and boiling point, as well as its chemical reactivity through steric hindrance. The general formula for an alkoxy group is R-O-, where 'R' represents the alkyl group. youtube.com

Significance of Dimethylbenzene Scaffolds in Chemical Synthesis and Related Disciplines

Dimethylbenzene, or xylene, isomers (ortho-, meta-, and para-xylene) are fundamental building blocks in the chemical industry, serving as precursors to a vast array of polymers, solvents, and specialty chemicals. In the context of more complex molecules, the dimethylbenzene scaffold provides a rigid and well-defined framework onto which various functional groups can be appended. mdpi.comnih.gov This modularity is highly valuable in medicinal chemistry and materials science for the rational design of molecules with specific functions. mdpi.comnih.gov The relative positions of the methyl groups influence the electronic and steric environment of the aromatic ring, which in turn dictates the regioselectivity of further chemical transformations. researchgate.net Aromatic rings, in general, are important scaffolds in organic synthesis due to their rigid and planar structure, which allows for the precise positioning of reactive centers. researchgate.net

Overview of Research Trajectories for 4-Butoxy-1,2-dimethylbenzene and Analogous Structures

Research into this compound and its analogs has primarily focused on their synthesis and potential applications as intermediates in the preparation of more complex molecules. The synthesis of related alkoxy-substituted benzenes often involves the Williamson ether synthesis or variations thereof, where a phenoxide is reacted with an alkyl halide. For instance, the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) has been achieved via the reaction of 4-tert-butylphenol (B1678320) with 1-bromobutane (B133212) under phase-transfer catalysis conditions. researchgate.net Another method involves the etherification of p-chlorophenol with isobutene in the presence of an acid catalyst to produce 4-tert-butoxy chlorobenzene. google.com The investigation of these compounds often involves detailed spectroscopic analysis to confirm their structure and purity.

Scope and Objectives of Academic Inquiry on the Compound

Academic inquiry into this compound aims to elucidate its fundamental chemical and physical properties. This includes the development of efficient synthetic routes, characterization of its spectroscopic signatures, and exploration of its reactivity in various chemical transformations. A primary objective is to expand the toolbox of available building blocks for organic synthesis, enabling the creation of novel molecules with potentially useful biological or material properties. The systematic study of such compounds contributes to a deeper understanding of structure-property relationships in organic chemistry.

Chemical and Physical Properties of this compound

The properties of this compound are dictated by the combination of its butoxy group, the two methyl substituents, and the aromatic ring. While extensive experimental data for this specific compound is not widely available in public literature, its properties can be inferred from data on analogous structures and general principles of organic chemistry.

PropertyValueSource
CAS Number 1369934-25-7 chemicalregister.com
Molecular Formula C12H18OInferred
Molecular Weight 178.27 g/mol Inferred

This table presents known and inferred data for this compound.

Synthesis and Reactivity

The synthesis of this compound would likely proceed through the etherification of 3,4-dimethylphenol (B119073). A common method for such a reaction is the Williamson ether synthesis, which involves the deprotonation of the phenol (B47542) to form the corresponding phenoxide, followed by nucleophilic substitution with a butyl halide, such as 1-bromobutane or 1-iodobutane.

The reactivity of this compound is governed by the electron-donating nature of the butoxy and methyl groups. These groups activate the aromatic ring towards electrophilic aromatic substitution reactions, directing incoming electrophiles primarily to the positions ortho and para to the strongly activating butoxy group. However, steric hindrance from the adjacent methyl group and the butoxy group itself would influence the regiochemical outcome of such reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O B15423107 4-Butoxy-1,2-dimethylbenzene CAS No. 106811-46-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106811-46-5

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-butoxy-1,2-dimethylbenzene

InChI

InChI=1S/C12H18O/c1-4-5-8-13-12-7-6-10(2)11(3)9-12/h6-7,9H,4-5,8H2,1-3H3

InChI Key

SIUBWVCNWVTXLG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Butoxy 1,2 Dimethylbenzene

Etherification Approaches for Introduction of the Butoxy Moiety

The introduction of the butoxy group onto the 1,2-dimethylbenzene framework is a critical step in the synthesis of the target molecule. This is typically achieved through etherification reactions, with the Williamson ether synthesis being a prominent and versatile method. byjus.combyjus.com

Nucleophilic Aromatic Substitution Routes for Alkoxybenzene Formation

While direct nucleophilic aromatic substitution on an unactivated benzene (B151609) ring is generally not feasible, the Williamson ether synthesis provides an effective indirect route. masterorganicchemistry.comwikipedia.org This classic method involves the reaction of a sodium alkoxide with an alkyl halide. learncbse.in In the context of synthesizing 4-Butoxy-1,2-dimethylbenzene, this would entail the reaction of sodium 3,4-dimethylphenoxide with a butyl halide. The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile and displaces the halide from the primary alkyl halide. wikipedia.org For optimal results, primary alkyl halides are preferred, as secondary and tertiary halides tend to undergo elimination reactions as a competing pathway. masterorganicchemistry.comwikipedia.org

Alkylation Reactions of Phenolic Precursors

The most common precursor for the synthesis of this compound is 3,4-dimethylphenol (B119073) (also known as 3,4-xylenol). ontosight.aiwikipedia.orgnist.govscbt.com This phenolic compound can be readily converted to its corresponding sodium salt, sodium 3,4-dimethylphenoxide, by treatment with a strong base like sodium hydroxide. The subsequent alkylation of this phenoxide with a suitable butylating agent, such as 1-bromobutane (B133212) or 1-iodobutane, yields the desired this compound. researchgate.net This reaction is a direct application of the Williamson ether synthesis. byjus.comwikipedia.org

A similar strategy is employed in the synthesis of 4-(tert-butoxy)-1,2-dimethylbenzene, where 3,4-dimethylphenol is reacted with isobutylene (B52900) in the presence of an acid catalyst. chemicalregister.comgoogle.com

Catalytic Considerations in Butoxy Group Installation

The efficiency of the butoxy group installation can be enhanced through the use of catalysts. In industrial settings, phase-transfer catalysts are often employed in Williamson ether syntheses to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase. byjus.com For laboratory preparations, solvents like acetonitrile (B52724) and N,N-dimethylformamide are commonly used. byjus.com The reaction temperature is typically maintained between 50-100 °C, with reaction times ranging from 1 to 8 hours. byjus.com

For certain etherification reactions, metal-based catalysts have also been explored. For instance, a Cu(II)-EDTA complex has been studied for the oxidative polymerization of 2,6-dimethylphenol, highlighting the role of metal catalysts in reactions involving phenolic compounds. researchgate.net Zeolite catalysts have also been investigated for the disproportionation and transalkylation of dimethylphenols, indicating their potential in modifying phenolic structures. researchgate.net

Functionalization of the Dimethylbenzene Core

The regiochemistry of the final product is determined by the substitution pattern on the dimethylbenzene core.

Regioselective Functionalization of 1,2-Dimethylbenzene Derivatives

The directing effects of the two methyl groups on the 1,2-dimethylbenzene (o-xylene) ring play a crucial role in determining the position of further substitution. wikipedia.org In the case of electrophilic substitution on 3,4-dimethylphenol, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl groups are weakly activating, ortho-, para-directing groups. This combination of directing effects favors substitution at the positions ortho and para to the hydroxyl group.

For instance, the bromination of 3,4-dimethylphenol can lead to various products depending on the reaction conditions. rsc.org Monobromination primarily yields 6-bromo-3,4-dimethylphenol. rsc.org This regioselectivity is a key consideration when planning a multi-step synthesis that involves functionalizing the dimethylbenzene core prior to etherification.

Preparative Routes Involving Specific Substituent Transformations

In some synthetic strategies, the desired substitution pattern is achieved through a series of transformations of existing substituents. For example, a preparative route to 4,4'-dimethyl-1,1'-biphenyl involves the coupling of 4-halotoluenes. orgsyn.org While not directly applicable to the synthesis of this compound, this illustrates the principle of building complex molecules from simpler, functionalized precursors.

A more relevant example is the synthesis of 4,5-dimethylbenzene-1,2-dimethanol, which starts from a Diels-Alder reaction to construct the dimethylbenzene core, followed by aromatization and reduction steps. researchgate.net Such multi-step sequences allow for precise control over the final substitution pattern.

Multi-Step Synthesis Design and Optimization

The creation of more complex molecules built upon the this compound framework requires carefully planned multi-step synthetic sequences. These strategies often involve the sequential addition of functional groups to the benzene ring, taking into account the directing effects of the existing butoxy and methyl groups.

Sequential Reaction Schemes for Complex Butoxy-Dimethylbenzene Architectures

The synthesis of intricate butoxy-dimethylbenzene derivatives hinges on the controlled, stepwise introduction of various chemical functionalities. The order of these reactions is critical to achieving the desired substitution pattern due to the directing effects of the substituents already present on the aromatic ring. For instance, the butoxy group and the two methyl groups in this compound are all ortho-, para-directing activators for electrophilic aromatic substitution (EAS). This means they will direct incoming electrophiles to specific positions on the benzene ring.

A general retrosynthetic approach to complex butoxy-dimethylbenzene architectures would involve identifying the target molecule and working backward to simpler, more readily available starting materials. youtube.com Key transformations in these sequences often include:

Nitration: The introduction of a nitro group (NO2), which is a meta-director, can be a strategic step to install a substituent at a position not favored by the initial butoxy and methyl groups. youtube.com This nitro group can then be reduced to an amino group (NH2) and further modified. youtube.comyoutube.com

Halogenation: The addition of a halogen, such as chlorine or bromine, provides a handle for further reactions like cross-coupling or the formation of Grignard reagents. youtube.com

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. Friedel-Crafts acylation is often preferred over alkylation to avoid polysubstitution and carbocation rearrangements. The resulting ketone can then be reduced to an alkyl group if desired. youtube.com

Sulfonation: The introduction of a sulfonic acid group can be used as a blocking group to direct other substituents to the desired positions.

The synthesis of a hypothetical complex derivative, such as 5-nitro-4-butoxy-1,2-dimethylbenzene, would likely proceed by first synthesizing the parent this compound. This would be followed by a nitration step. The directing effects of the butoxy and methyl groups would need to be carefully considered to achieve the desired regioselectivity.

Evaluation of Reaction Efficiency and Yield in Synthetic Protocols

The Williamson ether synthesis is a common method for preparing alkyl aryl ethers like this compound. wikipedia.org This reaction involves the reaction of a sodium phenoxide with an alkyl halide. masterorganicchemistry.com The efficiency of this reaction is influenced by several factors, including the nature of the alkyl halide (primary halides work best), the reaction temperature, and the choice of solvent. wikipedia.orgmasterorganicchemistry.com

For example, a study on the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118), a structurally related compound, utilized a phase transfer catalyst to improve the reaction rate and yield under solid-liquid heterogeneous conditions. researchgate.net Another approach for preparing 4-tert-butoxy-chlorobenzene from p-chlorophenol and isobutene reported yields as high as 80.2% with a purity of 99.8% by optimizing the reaction conditions, including the use of a co-catalyst. google.com

StepReactionReactantsConditionsYield (%)Overall Yield (%)
1Formation of Phenoxide3,4-Dimethylphenol, Sodium HydroxideEthanol, Reflux9595
2Williamson Ether SynthesisSodium 3,4-dimethylphenoxide, 1-BromobutaneDMF, 80°C8580.75

In the development of synthetic routes for complex molecules, each step is meticulously optimized to maximize the yield. This can involve screening different reagents, catalysts, solvents, and reaction temperatures. The use of techniques like design of experiments (DoE) can aid in systematically exploring the reaction parameter space to identify the optimal conditions.

Green Chemistry Considerations in Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound and its derivatives can be evaluated through the lens of these principles.

Key green chemistry principles applicable to the synthesis of alkyl aryl ethers include:

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. researchgate.net This can be achieved by designing syntheses with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled. acs.org For instance, catalytic Williamson ether synthesis (CWES) has been developed to use weaker alkylating agents and avoid the production of large amounts of salt waste. acs.org This process can achieve selectivity up to 99%. acs.org

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be avoided or replaced with safer alternatives. researchgate.net Research into microwave-assisted Williamson reactions has shown the potential for solvent-free conditions, which is a significant green advantage. researchgate.net Furthermore, copper-catalyzed hydroxylation of aryl halides in water provides a greener pathway to phenols, which are precursors to alkyl aryl ethers. rsc.org

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. researchgate.net Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

The following table summarizes some green chemistry considerations for the synthesis of this compound.

Green Chemistry PrincipleTraditional Approach (Williamson Ether Synthesis)Greener Alternative
Waste Prevention Stoichiometric use of base, formation of salt byproduct. wikipedia.orgCatalytic Williamson Ether Synthesis (CWES) with water as the only byproduct. acs.org
Catalysis Often uses stoichiometric amounts of base. wikipedia.orgUse of phase transfer catalysts or development of catalytic versions of the reaction. researchgate.netacs.org
Safer Solvents Use of volatile organic solvents like DMF or acetone. researchgate.netMicrowave-assisted synthesis under solvent-free conditions or use of water as a solvent. researchgate.netrsc.org
Energy Efficiency Often requires prolonged heating under reflux. researchgate.netMicrowave irradiation can significantly reduce reaction times. researchgate.net

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally benign and sustainable.

Reactivity and Mechanistic Investigations of 4 Butoxy 1,2 Dimethylbenzene

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The aromatic ring of 4-butoxy-1,2-dimethylbenzene is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the butoxy and the two methyl substituents. The interplay of these groups dictates the regioselectivity of incoming electrophiles.

The nitration of this compound involves the reaction with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring. The directing effects of the substituents play a crucial role in determining the position of nitration. The butoxy group at position 4 and the methyl groups at positions 1 and 2 are all ortho-, para-directing activators.

In the case of 1,2-dimethylbenzene (o-xylene), nitration primarily yields 4-nitro-1,2-dimethylbenzene and 3-nitro-1,2-dimethylbenzene. ontosight.ainist.govnih.govdoubtnut.com The methyl groups direct the incoming electrophile to the positions ortho and para to themselves. libretexts.org For this compound, the butoxy group strongly activates the positions ortho to it (positions 3 and 5). The methyl groups at positions 1 and 2 activate positions 3, 4, 5, and 6. The combined directing effects of the butoxy and methyl groups would likely favor substitution at positions 3 and 5. Steric hindrance from the butoxy group and the adjacent methyl group at position 1 might influence the ratio of the resulting isomers.

Studies on the dinitration of 1,2-dialkoxybenzenes have shown that the reaction can proceed with high regioselectivity, which is influenced by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring. While a direct study on this compound is not available, it is plausible that nitration would preferentially occur at the positions most activated by the combined electronic effects of the substituents.

Chloromethylation introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring, typically using formaldehyde, hydrogen chloride, and a Lewis acid catalyst. google.com This reaction is a type of electrophilic aromatic substitution, and the regioselectivity is governed by the directing effects of the existing substituents. libretexts.org

For this compound, both the butoxy and methyl groups are activating and ortho-, para-directing. libretexts.orgnih.gov The butoxy group at position 4 directs incoming electrophiles to positions 3 and 5. The methyl groups at positions 1 and 2 direct to positions 3, 5, and 6. Therefore, chloromethylation is expected to occur primarily at positions 3 and 5. The relative yields of the 3-chloromethyl and 5-chloromethyl products would depend on the balance between the electronic activation from the substituents and steric hindrance. The -CH₂Cl group itself is generally considered an ortho-, para-director in subsequent electrophilic substitutions, although it is deactivating compared to a methyl group. stackexchange.com

Kinetic studies on the chloromethylation of toluene (B28343) have shown a high preference for ortho and para substitution, indicating the strong directing effect of the methyl group. nih.gov The presence of the strongly activating butoxy group in this compound would further enhance the reactivity of the ring towards chloromethylation.

Oxidative Transformations of the Butoxy and Dimethylbenzene Moieties

The butoxy and dimethylbenzene portions of this compound are both susceptible to oxidative transformations through various mechanisms.

Radical-mediated oxidation can affect both the butoxy side chain and the methyl groups on the aromatic ring. The oxidation of the butoxy group can be initiated by hydroxyl radicals (•OH), leading to the formation of a butoxy radical. This radical can undergo further reactions, such as β-scission. researchgate.net The high-temperature oxidation of alkylated aromatic hydrocarbons often proceeds via the formation of benzyl (B1604629) radicals, which can then undergo further oxidation. nasa.gov

In the presence of oxygen, hydroxyl radicals can react with the benzene (B151609) ring to form hydroxycyclohexadienyl radicals. These can then react with oxygen to form peroxyl radicals, which can lead to the formation of phenolic products and ring-opened fragments. rsc.org

The tert-butoxide radical, generated from potassium tert-butoxide, has been shown to participate in radical chain mechanisms, leading to the generation of aryl radicals. princeton.edu While not directly involving this compound, these studies highlight the potential for radical reactions involving alkoxy groups.

Non-mammalian enzymatic systems, such as those found in fungi and bacteria, are capable of oxidizing aromatic ethers and alkylbenzenes. Fungal laccases, for example, can catalyze the oxidation of phenols and other aromatic compounds. acs.org Fungal heme-peroxygenases have been reported to degrade low-molecular-weight ethers through an H₂O₂-dependent oxidative cleavage mechanism. nih.gov The extracellular peroxygenase of Agrocybe aegerita can catalyze the H₂O₂-dependent cleavage of ethers like tetrahydrofuran. nih.gov

Bacteria also possess enzymes capable of degrading aromatic hydrocarbons. Rieske dioxygenases, found in soil bacteria like Pseudomonas, catalyze the cis-dihydroxylation of arenes as the initial step in their biodegradation. wikipedia.org Some Rhodococcus strains can degrade various ethers, including aralkyl ethers, with the initial oxidation occurring at the Cα position of the ether. nih.gov The degradation of some alkylbenzenes in insects has been observed, with oxidation occurring on the side chains. nih.gov These enzymatic systems could potentially oxidize this compound at the butoxy side chain, the methyl groups, or the aromatic ring.

Cleavage and Rearrangement Reactions of the Ether Linkage

The ether linkage in this compound can undergo cleavage and rearrangement reactions under certain conditions.

Acid-catalyzed cleavage of aryl ethers is a common reaction. The mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. libretexts.org For butyl phenyl ether, acidic cleavage can occur, and the stability of the potential carbocation intermediates plays a key role in the reaction pathway. youtube.com In the case of benzyl phenyl ether, an α-O-4 linkage model for lignin, acid-catalyzed cleavage has been studied in detail, often proceeding through an Sₙ1 mechanism involving a stable benzylic carbocation. nih.govacs.org For this compound, acid-catalyzed cleavage would likely involve protonation of the ether oxygen followed by nucleophilic attack on the butyl group or formation of a butyl carbocation.

Rearrangement reactions of aryl ethers, such as the Claisen rearrangement, are also known. libretexts.orglibretexts.orgbyjus.com The classical Claisen rearrangement involves the thermal rearrangement of allyl aryl ethers to form o-allylphenols. While this compound does not have an allyl group, other types of rearrangements of aryl ethers have been observed. For example, the thermal rearrangement of aryl geranyl ethers can lead to various products depending on the reaction conditions and the structure of the aryl group. tandfonline.com

Role as an Intermediate in Organic Reactions

The structural features of this compound make it a plausible, though not widely documented, intermediate in more complex synthetic sequences.

The butoxy group in this compound can be considered a protecting group for the phenolic hydroxyl group. Following other transformations on the aromatic ring, the butoxy group could be cleaved under acidic conditions to reveal the 3,4-dimethylphenol (B119073) moiety for further functionalization.

The electron-donating nature of the butoxy and dimethyl substituents activates the benzene ring towards electrophilic aromatic substitution. libretexts.org This suggests that this compound could serve as a substrate for reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the existing substituents would favor electrophilic attack at the positions ortho and para to the strongly activating butoxy group.

While specific examples involving this compound in cycloaddition and coupling reactions are not prominent in the literature, its structure suggests potential applicability in such transformations. The electron-rich nature of the aromatic ring could facilitate its participation in certain types of cycloaddition reactions. For instance, sunlight-initiated cycloadditions of ethenes to benzene rings are known, particularly when the arene possesses both electron-donating and electron-accepting substituents. ias.ac.in

In the realm of coupling reactions, aryl ethers can sometimes be induced to participate in cross-coupling reactions, although they are generally less reactive than the corresponding aryl halides or triflates. More commonly, the phenol (B47542) derived from the cleavage of this compound could be converted to a more reactive species (e.g., a triflate) to readily engage in standard palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination reactions. Transition metal-catalyzed [2+2+2] cycloadditions of alkynes are a powerful method for synthesizing substituted benzene rings, highlighting the importance of building blocks for complex aromatic systems. nih.gov

Theoretical and Computational Studies of 4 Butoxy 1,2 Dimethylbenzene

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and conformational preferences of 4-Butoxy-1,2-dimethylbenzene. These methods offer a detailed view of the molecule's geometry and the spatial arrangement of its constituent atoms.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations can predict its optimized geometry, including bond lengths and angles, with high accuracy. These calculations are typically performed using a basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules. eurjchem.com

DFT studies on similar molecules, like ortho-xylene and other substituted benzenes, reveal that the aromatic ring generally maintains its planarity, while the substituent groups may exhibit slight out-of-plane deviations. uwosh.eduresearchgate.net The bond lengths within the benzene (B151609) ring are expected to be in the range of 1.39-1.41 Å, and the bond angles are approximately 120 degrees. uwosh.eduuwosh.edu The C-O bond of the butoxy group and the C-C bonds of the methyl groups will have characteristic lengths around 1.37 Å and 1.52 Å, respectively. uwosh.edu

Representative Data Table: Calculated Geometrical Parameters of this compound using DFT

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC-C (aromatic)1.39 - 1.41
C-H (aromatic)~1.08
C-C (methyl)~1.52
C-H (methyl)~1.09
C-O (butoxy)~1.37
O-C (butoxy)~1.43
C-C (butoxy chain)~1.53
C-H (butoxy chain)~1.10
Bond AngleC-C-C (aromatic)~120
H-C-C (aromatic)~120
C-C-CH3~121
C-O-C~118
Note: These values are representative and based on DFT calculations of structurally similar molecules like o-xylene (B151617) and butoxybenzene. uwosh.eduuwosh.edu

Conformational Analysis of Butoxy-Substituted Arenes

The butoxy group attached to the aromatic ring of this compound can adopt various conformations due to rotation around its single bonds. Conformational analysis helps in identifying the most stable arrangement of the butoxy chain. libretexts.org The key dihedral angles that define the conformation are around the C(aromatic)-O, O-C1(butyl), C1-C2(butyl), and C2-C3(butyl) bonds.

The rotation around the C(aromatic)-O bond determines the orientation of the butoxy chain relative to the benzene ring. For the butyl chain itself, staggered conformations such as anti and gauche are energetically more favorable than eclipsed conformations. The anti conformation, where the carbon backbone is fully extended, is generally the lowest in energy. khanacademy.orglumenlearning.com

Representative Data Table: Conformational Analysis of the Butoxy Group

Dihedral AngleConformationRelative Energy (kcal/mol)
C(aromatic)-O-C1-C2PlanarHigher Energy
PerpendicularLower Energy
O-C1-C2-C3Anti0 (Reference)
Gauche~0.9
C1-C2-C3-C4Anti0 (Reference)
Gauche~0.9
Note: Relative energies are typical values for alkane chains and provide an estimation for the butoxy group. khanacademy.orgyoutube.com

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound governs its reactivity. Computational methods provide valuable tools to map out electron distribution and predict sites susceptible to chemical reactions.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgschrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. wikipedia.orgyoutube.com

For this compound, the presence of the electron-donating butoxy and methyl groups is expected to raise the energy of the HOMO compared to unsubstituted benzene, making it more susceptible to electrophilic attack. The LUMO energy is less affected by these substituents. dergipark.org.trresearchgate.net

Representative Data Table: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-8.5 to -9.0
LUMO-0.5 to -1.0
HOMO-LUMO Gap7.5 to 8.5
Note: These are estimated energy ranges based on calculations for o-xylene and other alkyl- and alkoxy-substituted benzenes. dergipark.org.trresearchgate.netresearchgate.netresearchgate.net

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. libretexts.orgavogadro.cc It is plotted on the electron density surface, with colors indicating different potential values. Red regions signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent low electron density (positive potential), indicating sites for nucleophilic attack. youtube.com

In this compound, the oxygen atom of the butoxy group and the π-system of the aromatic ring are expected to be electron-rich, appearing as red or yellow on the ESP map. The hydrogen atoms of the methyl and butoxy groups will be electron-poor, shown in blue. uwosh.eduresearchgate.net

Representative Data Table: Electrostatic Potential Values at Specific Sites

Molecular RegionElectrostatic Potential Range (kcal/mol)
Oxygen Atom (Butoxy)-15 to -25
Aromatic Ring (π-system)-5 to -15
Methyl Hydrogens+5 to +15
Butoxy Chain Hydrogens+3 to +12
Note: These values are estimations based on the principles of ESP maps and data for similar functional groups. uwosh.eduresearchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound molecules in a condensed phase, providing insights into intermolecular interactions. These simulations model the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system.

Representative Data Table: Intermolecular Interaction Energies

Interaction TypeEstimated Energy Range (kcal/mol)
Van der Waals (London Dispersion)-0.5 to -5.0
π-π Stacking (Parallel Displaced)-1.5 to -2.5
π-π Stacking (T-shaped)-1.0 to -2.0
Note: These are typical energy ranges for intermolecular interactions involving benzene and alkylbenzene derivatives. wikipedia.orgucla.edu

Analysis of Solvent Effects on Molecular Behavior

A thorough review of scientific databases and computational chemistry literature yields no specific studies focused on the analysis of solvent effects on the molecular behavior of this compound. Research in this area would typically involve investigating how different solvents influence properties such as the compound's conformational equilibrium, electronic structure, and spectral characteristics. Techniques like solvatochromism studies, which measure shifts in the UV-visible absorption spectrum in response to solvent polarity, are common in this type of analysis but have not been reported for this compound. Similarly, computational approaches using implicit or explicit solvent models to simulate the solvent's influence on the molecule's geometry and energy are absent from the available literature.

Computational Modeling of Host-Guest Interactions (if applicable to derivatives)

There is currently no published research on the computational modeling of host-guest interactions involving derivatives of this compound. Such studies are pivotal in the field of supramolecular chemistry, where researchers design and model how a "host" molecule can bind a "guest" molecule (in this case, a derivative of this compound). This research often employs molecular docking and molecular dynamics simulations to predict binding affinities and understand the intermolecular forces driving the complexation. The absence of such studies indicates a gap in the understanding of the molecular recognition capabilities of this compound's derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity (Excluding Toxicity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the activity of a chemical compound based on its molecular structure. An extensive search for QSAR models specifically developed to predict the chemical reactivity of this compound has not returned any relevant studies. Such models would be valuable for predicting various aspects of its reactivity, such as its susceptibility to electrophilic or nucleophilic attack, its role in specific reaction mechanisms, or its stability under various conditions. The development of a QSAR model for this compound would require a dataset of experimentally determined reactivity data for a series of structurally related compounds, which is not currently available in the public domain.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 4-Butoxy-1,2-dimethylbenzene. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment of each atom, enabling a complete mapping of the molecular framework.

Application of ¹H, ¹³C, and 2D NMR Techniques

The structural confirmation of this compound is achieved through the combined application of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would show signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and would likely appear as complex multiplets. The butoxy group's protons would present as a series of signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂). The two methyl groups on the benzene ring would appear as singlets, though their chemical shifts would be slightly different due to their proximity to the butoxy group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, a total of 12 distinct carbon signals are expected, corresponding to the eight carbons of the substituted benzene ring and the four carbons of the butoxy chain. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the butoxy and methyl groups. The carbon attached to the oxygen atom (C-O) will be shifted downfield, while the other aromatic carbons will have shifts characteristic of substituted benzenes. The aliphatic carbons of the butoxy group will appear in the upfield region of the spectrum. The symmetry of related molecules like 1,2-dimethylbenzene and 1,4-dimethylbenzene shows 4 and 3 unique carbon signals respectively, highlighting how substitution patterns influence the number of distinct carbon environments. docbrown.infodocbrown.info

2D NMR Techniques: To definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, tracing the connectivity within the butoxy chain. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H6.8 - 7.2Multiplet3H
O-CH ₂-3.9 - 4.1Triplet2H
-CH₂-1.7 - 1.9Quintet2H
-CH₂-1.4 - 1.6Sextet2H
Terminal -CH₃0.9 - 1.0Triplet3H
Ar-CH₃ (pos. 1)2.2 - 2.3Singlet3H
Ar-CH₃ (pos. 2)2.1 - 2.2Singlet3H
Carbon (¹³C) Predicted Chemical Shift (ppm)
Aromatic C-O155 - 160
Aromatic C-CH₃135 - 140
Aromatic C-H110 - 130
O-C H₂-65 - 70
-C H₂-30 - 35
-C H₂-18 - 22
Terminal -C H₃13 - 15
Ar-C H₃15 - 20

Dynamic NMR Studies for Conformational Dynamics

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, as well as intermolecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups in this compound. The spectrum is expected to show strong absorption bands corresponding to the C-O-C stretching of the ether linkage, C-H stretching vibrations of the aromatic and aliphatic groups, and C=C stretching vibrations within the aromatic ring. The precise positions of these bands can be influenced by the electronic effects of the substituents and any intermolecular interactions, such as van der Waals forces. The presence of a butoxy group can be confirmed by the characteristic C-O stretching vibrations in the region of 1250-1000 cm⁻¹.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-C stretching vibrations of the benzene ring and the butoxy chain. The combination of FTIR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, allowing for its unambiguous identification.

Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch3000 - 28503000 - 2850
Aromatic C=C Stretch1600 - 14501600 - 1450
C-O-C Asymmetric Stretch1260 - 1200Weak
C-O-C Symmetric StretchWeak1050 - 1000
Aromatic Ring BreathingWeak~1000

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₈O), the molecular ion peak ([M]⁺) in a high-resolution mass spectrum would confirm its exact mass.

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for ethers include the cleavage of the C-O bond. For this compound, the loss of the butoxy radical or the butyl radical would lead to significant fragment ions. Alpha-cleavage next to the oxygen atom is also a common fragmentation pathway for ethers. The fragmentation of the aromatic ring can also occur, leading to characteristic aromatic fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule. The mass spectrum of the related compound 1,2-dimethylbenzene shows a prominent molecular ion and fragmentation corresponding to the loss of a methyl group. docbrown.info

Ion m/z (mass-to-charge ratio) Possible Fragmentation Pathway
[C₁₂H₁₈O]⁺ (Molecular Ion)178Ionization of the parent molecule
[C₈H₉O]⁺121Loss of C₄H₉ (butyl radical)
[C₈H₁₀]⁺106Loss of C₄H₈O (butoxy group rearrangement)
[C₇H₇]⁺91Tropylium ion, a common fragment for alkylbenzenes
[C₄H₉]⁺57Butyl cation

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation and identification of this compound, particularly within intricate mixtures. This powerful method combines the exceptional separation capabilities of gas chromatography with the sensitive and specific detection afforded by mass spectrometry. In practice, the volatile nature of this compound makes it an ideal candidate for GC analysis, where it can be effectively separated from other components of a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column.

Upon elution from the GC column, the isolated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragmentation pattern serve as a molecular fingerprint. The mass spectrum of this compound would be expected to show a prominent molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the butyl chain and other characteristic bond fissions. By comparing the obtained mass spectrum with reference spectra in established databases, such as the NIST Mass Spectral Library, a confident identification can be achieved.

High-Resolution Mass Spectrometry for Elemental Composition Validation

While GC-MS provides strong evidence for the identity of a compound, High-Resolution Mass Spectrometry (HRMS) offers an even greater level of confidence by determining the precise elemental composition of this compound. HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm).

This precision allows for the calculation of a unique elemental formula from the measured mass. For this compound (C₁₂H₁₈O), the theoretical exact mass can be calculated. An HRMS analysis would aim to measure the experimental mass of the molecular ion and compare it to this theoretical value. A close match between the measured and theoretical mass provides unequivocal validation of the elemental composition, effectively distinguishing it from other isobaric compounds that may have the same nominal mass but a different atomic makeup.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging due to its liquid state at room temperature, this technique is invaluable for characterizing its solid derivatives.

By synthesizing crystalline derivatives of this compound, researchers can subject these to X-ray diffraction analysis. In this process, a beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

Sophisticated computer software is then used to analyze the diffraction data and generate a detailed three-dimensional model of the molecule's structure. This model provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. This level of structural detail is crucial for understanding intermolecular interactions and for structure-activity relationship studies.

Applications in Materials Science and Industrial Processes

Role as Monomer or Intermediate in Polymer Synthesis

While there is no direct evidence of 4-Butoxy-1,2-dimethylbenzene being used as a monomer in commercial polymer synthesis, its structure contains features that could theoretically be functionalized for such purposes. Aryl ethers can be incorporated into polymer backbones to impart specific properties like thermal stability, chemical resistance, and solubility. The presence of the butoxy and dimethyl groups on the benzene (B151609) ring would influence the steric and electronic properties of any resulting polymer.

Utilization in Formulation of Specialty Chemicals

The formulation of specialty chemicals often requires compounds with specific solvency and additive properties.

Aryl ethers are known to be relatively non-polar solvents. ncert.nic.in The butoxy group in this compound would contribute to its lipophilicity, making it a potential solvent for non-polar organic compounds. Its aromatic nature also allows for π-π stacking interactions, which can be a factor in dissolving certain solutes. In industrial processes, compounds of this nature can be used as reaction media or as components in solvent blends to achieve desired solubility parameters.

The specific properties of this compound, such as its boiling point, viscosity, and refractive index, would determine its suitability as an additive in various product formulations. These could include applications in coatings, resins, or plasticizers, where such additives can modify the physical properties of the final product. However, without specific studies on this compound, its efficacy as an additive remains theoretical.

Applications in Catalysis and Reaction Media

The environment in which a chemical reaction occurs can significantly impact its outcome. The choice of solvent or media is crucial in catalysis.

In heterogeneous catalysis, the solvent can influence the interaction of reactants with the catalyst surface. While there are no specific reports on the use of this compound in heterogeneous catalytic systems, its general properties as an aryl ether suggest it could serve as a high-boiling point solvent for reactions requiring elevated temperatures.

The solvent can affect the rate and selectivity of a chemical reaction by solvating the reactants, transition states, and products to different extents. The polarity and coordinating ability of this compound would be key factors in its potential to influence reaction outcomes. For instance, in organometallic catalysis, the solvent can sometimes coordinate to the metal center, thereby modulating its reactivity and selectivity.

Photophysical Applications of Related Alkoxy-Aromatic Systems

The photophysical properties of aromatic compounds are of significant interest for applications in molecular photonics and materials science. diva-portal.org The introduction of substituents, such as alkoxy groups, onto an aromatic ring can significantly influence these properties.

Alkoxy-substituted aromatic systems are known to exhibit interesting photophysical behaviors, including fluorescence and, in some cases, phosphorescence. rsc.org The nature of the alkoxy group and its position on the aromatic ring can affect the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption and emission spectra. nih.govnih.gov

For instance, studies on methoxy-substituted stilbenes have shown that the position and number of methoxy (B1213986) groups can alter the fluorescence quantum yield and the propensity for photoisomerization. nih.gov In some cases, the presence of alkoxy groups can lead to the formation of charge-transfer excited states, which can have unique photophysical properties. nih.gov

While direct research on the photophysical properties of this compound is limited, it is plausible that this compound would exhibit fluorescence, a common characteristic of many substituted aromatic ethers. The specific wavelengths of absorption and emission, as well as the quantum yield of fluorescence, would need to be determined experimentally. These properties are crucial for potential applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes. Research on related systems, such as zinc phthalocyanines with alkyne substitutions, demonstrates how modifying the periphery of a macrocycle with functional groups can tune the photophysical properties for specific applications. nih.gov

The study of substituent effects on the photophysical properties of various aromatic cores is an active area of research, with the goal of designing molecules with tailored optical and electronic properties for advanced materials. diva-portal.orgrsc.org

Environmental Transformation and Biogeochemical Cycling

Microbial Degradation Pathways of Alkoxyaromatic Compounds

The microbial breakdown of aromatic compounds is a critical process in the carbon cycle and the primary mechanism for the removal of many organic pollutants from the environment. The presence of both an ether linkage and alkyl substituents on the aromatic ring of 4-Butoxy-1,2-dimethylbenzene suggests that its microbial degradation will involve enzymatic pathways capable of cleaving the butoxy group and oxidizing the dimethylbenzene moiety.

Aerobic Degradation Mechanisms and Enzymatic Systems

Under aerobic conditions, the biodegradation of alkoxyaromatic compounds is typically initiated by the enzymatic cleavage of the ether bond, a process known as O-dealkylation. This reaction is often catalyzed by monooxygenase or dioxygenase enzyme systems. For instance, the degradation of butylated hydroxyanisole (BHA), a compound containing a methoxy (B1213986) group and a tert-butyl group on a phenol (B47542) ring, involves O-demethylation as a key step. nih.govresearchgate.net The enzymes responsible for this type of reaction, such as certain cytochrome P450 monooxygenases and Rieske non-heme iron oxygenases, are widespread in soil bacteria and fungi. researchgate.netasm.orgnih.gov

The initial attack on the butoxy group of this compound would likely be catalyzed by a monooxygenase, incorporating one atom of molecular oxygen into the substrate to form an unstable hemiacetal. This intermediate would then spontaneously cleave to yield 1,2-dimethyl-4-phenol and butyraldehyde. The resulting 1,2-dimethyl-4-phenol is a substituted catechol derivative, a common intermediate in the aerobic degradation of aromatic compounds.

Following the cleavage of the ether bond, the degradation of the resulting 1,2-dimethyl-4-phenol would proceed through established pathways for aromatic hydrocarbon degradation. The aromatic ring is typically hydroxylated by dioxygenases to form a dihydroxy-intermediate, such as a substituted catechol. This diol then undergoes ring cleavage, which can occur via ortho- or meta-cleavage pathways, catalyzed by intradiol or extradiol dioxygenases, respectively. These reactions break open the aromatic ring, generating aliphatic products that can then enter central metabolic pathways, such as the Krebs cycle, to be completely mineralized to carbon dioxide and water.

The degradation of the 1,2-dimethylbenzene structure itself has been studied in various bacteria. For example, Corynebacterium strain C125 can grow on 1,2-dimethylbenzene as a sole carbon and energy source, initiating the degradation by dioxygenase attack to form a cis-dihydrodiol, which is then converted to 3,4-dimethylcatechol. This intermediate subsequently undergoes meta-cleavage. nih.gov

Table 1: Key Enzymatic Systems in Aerobic Degradation of Alkoxyaromatic Compounds

Enzyme ClassFunctionExample Substrates
MonooxygenasesO-dealkylation, hydroxylationAlkoxybenzenes, Butylated Hydroxyanisole (BHA)
DioxygenasesRing hydroxylation, ring cleavage1,2-Dimethylbenzene, Catechol, Protocatechuate
DehydrogenasesOxidation of intermediatesAlcohols, Aldehydes

Anaerobic Biotransformation Processes

Under anaerobic conditions, the degradation of aromatic compounds follows different biochemical strategies due to the absence of molecular oxygen as a reactant. The biotransformation of alkoxyaromatic compounds under these conditions is generally slower and less completely understood than aerobic degradation.

For compounds like this compound, the initial activation of the molecule is a critical step. While direct anaerobic cleavage of the ether bond has been observed, it is often a slow process. bibliotekanauki.pl An alternative pathway involves the initial reduction of the aromatic ring, which makes subsequent cleavage reactions more favorable.

Studies on the anaerobic degradation of alkylphenols, which are structurally related to the potential intermediate 1,2-dimethyl-4-phenol, have shown that the degradation pathway is highly dependent on the available electron acceptors. For instance, the anaerobic degradation of some alkylphenols has been observed under nitrate-reducing and sulfate-reducing conditions. nih.gov The degradation of p-cresol (B1678582) under sulfate-reducing conditions has been documented, while the degradation of other alkylphenols can be more recalcitrant. nih.gov In some cases, the initial attack involves the oxidation of the alkyl chain rather than a direct attack on the aromatic ring. nih.gov

The anaerobic degradation of the dimethylbenzene moiety would likely proceed via activation of one of the methyl groups to a benzylsuccinate derivative, a common mechanism for the anaerobic degradation of toluene (B28343) and xylenes. This is then followed by further metabolism of the side chain and eventual dearomatization of the ring.

Table 2: Conditions for Anaerobic Biotransformation of Related Aromatic Compounds

ConditionElectron AcceptorExample CompoundDegradation Potential
MethanogenicCO₂AlkylphenolsOften slow or no degradation nih.gov
Sulfate-ReducingSO₄²⁻p-CresolDegradation observed nih.gov
Nitrate-ReducingNO₃⁻AlkylphenolsDegradation observed nih.gov
Iron-ReducingFe(III)AlkylphenolsLimited degradation nih.gov

Abiotic Degradation Processes in Environmental Compartments

In addition to microbial activity, abiotic processes can contribute to the transformation of this compound in the environment. These processes are primarily driven by sunlight and chemical reactions with other environmental constituents.

Photodegradation Mechanisms

Photodegradation, or photolysis, is the breakdown of molecules by light. The rate and mechanism of photodegradation of an organic compound depend on its ability to absorb light at environmentally relevant wavelengths (greater than 290 nm) and the quantum yield of the reaction.

For this compound, direct photolysis is possible due to the presence of the aromatic ring, which absorbs UV radiation. Upon absorption of a photon, the molecule can be excited to a higher energy state, leading to bond cleavage or reaction with other molecules. The photodegradation of alkoxybenzenes can proceed through the cleavage of the ether bond, leading to the formation of phenols and alkyl radicals.

Indirect photolysis can also be a significant degradation pathway. This process involves the reaction of the compound with photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxy radicals. In aquatic environments, dissolved organic matter can act as a photosensitizer, absorbing sunlight and producing these reactive species. tandfonline.comnih.gov The reaction with hydroxyl radicals is often a major pathway for the atmospheric degradation of volatile organic compounds.

Studies on butylated hydroxyanisole (BHA) have shown that it can be degraded by visible light in the presence of a photosensitizer like riboflavin, involving reactive oxygen species. tandfonline.comnih.gov The photodegradation half-life of 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) in sunlight has been reported to be as short as 2.41 hours in synthetic humic water. industrialchemicals.gov.au

Table 3: Photodegradation Data for Structurally Similar Compounds

CompoundConditionsHalf-lifeReference
2,6-di-tert-butylphenolSunlight, synthetic humic water2.41 hours industrialchemicals.gov.au
2,4-di-tert-butylphenolUV irradiation20.8 hours industrialchemicals.gov.au
Butylated HydroxyanisoleVisible light, with photosensitizerDegradation observed tandfonline.comnih.gov

Hydrolytic Stability Assessments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). wikipedia.org Acid- or base-catalyzed hydrolysis of ethers typically requires extreme pH conditions and/or high temperatures that are not commonly found in the environment. rsc.orglibretexts.org Therefore, hydrolysis is not expected to be a significant abiotic degradation pathway for this compound in most environmental compartments.

Fate and Transport in Environmental Matrices

The fate and transport of this compound in the environment are largely dictated by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). As a hydrophobic organic compound, it is expected to have low water solubility and a high affinity for organic matter in soil and sediment. nih.govacs.org

Upon release into the environment, this compound is likely to partition to several compartments. A portion may volatilize into the atmosphere, where it will be subject to photodegradation. The remaining portion will likely adsorb to soil and sediment particles, with the extent of adsorption being positively correlated with the organic carbon content of the matrix. nih.gov This adsorption will reduce its mobility in the subsurface and its bioavailability for microbial degradation.

The potential for leaching into groundwater is dependent on the soil type and the amount of organic matter present. In soils with low organic carbon content, there is a higher potential for migration to groundwater. reachonline.eu However, its hydrophobic nature suggests that it will be relatively immobile in most soil environments. acs.org Bioaccumulation in organisms is possible due to its lipophilic character, but this would also depend on the organism's ability to metabolize the compound.

Table 4: Predicted Environmental Distribution of this compound

Environmental CompartmentExpected BehaviorKey Influencing Factors
AtmosphereSubject to photodegradationVapor pressure, reaction with hydroxyl radicals
WaterLow solubility, potential for volatilization and photodegradationWater solubility, Henry's Law constant
Soil and SedimentStrong adsorption to organic matterOctanol-water partition coefficient (Kow), organic carbon content
BiotaPotential for bioaccumulationLipophilicity, metabolic capacity of organisms

Sorption and Desorption Behavior in Soil and Sediment

The movement and availability of this compound in the subsurface are likely governed by its sorption and desorption characteristics in soil and sediment. As a non-polar organic compound, its interaction with soil and sediment particles is expected to be significant, primarily driven by partitioning into soil organic matter.

The sorption of hydrophobic compounds to soil is often described by the Freundlich and Langmuir isotherms. The Freundlich isotherm is an empirical model that describes non-ideal and reversible sorption, not restricted to the formation of a monolayer. The Langmuir model, on the other hand, assumes monolayer sorption onto a surface with a finite number of identical sites. For many organic pollutants, the Freundlich model provides a better fit to experimental data over a wide range of concentrations. sdiarticle4.comnih.govresearchgate.neteajournals.org

The sorption capacity is heavily influenced by the organic carbon content of the soil. researchgate.net Soils with higher organic matter content will exhibit stronger sorption of non-polar compounds, thereby reducing their mobility and bioavailability. researchgate.net Clay content and soil pH can also play a role in the sorption process. researchgate.net Desorption, the release of the compound from soil particles back into the soil water, is often subject to hysteresis, meaning that it is not a fully reversible process.

Table 1: Predicted Sorption and Desorption Parameters for this compound based on Analogous Compounds

Parametern-ButylbenzeneAnisole1,2-DimethylbenzenePredicted Behavior for this compound
Log Koc (Organic Carbon-Water Partition Coefficient)~3.39~2.11~2.77High, likely > 3.5, indicating strong sorption to organic matter.
Dominant Sorption MechanismPartitioning into soil organic matterPartitioning into soil organic matterPartitioning into soil organic matterPartitioning into soil organic matter.
Influence of Soil PropertiesHigh correlation with organic carbon content.High correlation with organic carbon content.High correlation with organic carbon content.Sorption will be strongest in soils with high organic matter.

Volatilization and Atmospheric Distribution

Volatilization is a key process influencing the distribution of this compound in the environment, facilitating its transfer from soil and water to the atmosphere. The tendency of a compound to volatilize is determined by its vapor pressure and its Henry's Law constant. The Henry's Law constant, in particular, describes the partitioning of a compound between air and water at equilibrium.

Structurally similar compounds like n-butylbenzene and 1,2-dimethylbenzene have relatively high vapor pressures and Henry's Law constants, suggesting that volatilization is a significant environmental fate process. nih.govnih.gov Once in the atmosphere, these compounds can be transported over long distances and are subject to chemical and photochemical reactions.

Table 2: Predicted Volatilization and Atmospheric Distribution Parameters for this compound based on Analogous Compounds

Parametern-ButylbenzeneAnisole1,2-DimethylbenzenePredicted Behavior for this compound
Vapor Pressure (at 25°C)1.03 mmHg sigmaaldrich.com3.5 mmHg7 mmHg wikipedia.orgModerate to high, suggesting a tendency to volatilize.
Water Solubility (at 25°C)12.2 mg/L1520 mg/L178 mg/LLow, which would favor partitioning to the atmosphere from water.
Henry's Law Constant (atm·m³/mol at 25°C)0.00790.004350.0056High, indicating a high potential for volatilization from water.

Bioremediation Strategies (Conceptual and Non-Clinical)

Bioremediation offers a potentially effective and environmentally friendly approach to cleaning up sites contaminated with aromatic hydrocarbons. While no studies have directly addressed the bioremediation of this compound, the degradation of its structural analogues by microorganisms provides a conceptual framework for potential strategies.

Both aerobic and anaerobic biodegradation pathways are known for alkylbenzenes and aromatic ethers. Aerobic degradation is typically faster and involves the action of oxygenase enzymes to break down the aromatic ring. Anaerobic degradation can occur under conditions where oxygen is absent, such as in saturated soils and groundwater, often proceeding at a slower rate.

Conceptual bioremediation strategies for this compound could include:

Natural Attenuation: Relying on the intrinsic capacity of native microbial populations to degrade the compound without human intervention. This is often a slow process but can be effective for low levels of contamination.

Biostimulation: Involves the addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen, nitrate (B79036), sulfate) to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant. For instance, the injection of nitrate and sulfate (B86663) has been shown to enhance the in-situ bioremediation of BTEX-contaminated groundwater. eajournals.org

Bioaugmentation: The introduction of specific, pre-grown microbial cultures with known capabilities to degrade the target compound or structurally similar chemicals. Strains of Pseudomonas, Rhodococcus, and various fungi have demonstrated the ability to degrade components of BTEX (benzene, toluene, ethylbenzene, and xylene). sigmaaldrich.comwikipedia.orgstenutz.eu

The ether linkage in this compound presents a specific target for microbial attack. Ether-cleaving enzymes, found in various bacteria and fungi, could play a crucial role in the initial breakdown of this compound, making the resulting aromatic and aliphatic fragments more amenable to further degradation.

Table 3: Potential Microbial Candidates for Bioremediation of this compound based on Analogous Compounds

Microorganism TypeGenus/SpeciesDegradation Capability (based on analogues)Relevant Metabolic Pathways
Bacteria (Aerobic)Pseudomonas putida, Pseudomonas fluorescens nih.govDegradation of BTEX compounds. nih.govOxygenase-mediated ring cleavage.
Bacteria (Aerobic)Rhodococcus sp.Degradation of a wide range of hydrocarbons, including BTEX. sigmaaldrich.comDiverse catabolic pathways for aromatic compounds.
FungiAspergillus sp., Penicillium sp.Degradation of aromatic hydrocarbons.Extracellular enzyme production.
Bacteria (Anaerobic)Sulfate-reducing bacteriaDegradation of BTEX under sulfate-reducing conditions. foodb.caAnaerobic respiration with sulfate as the electron acceptor.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 4-Butoxy-1,2-dimethylbenzene, likely involving Williamson ether synthesis, presents opportunities for the development of more sustainable and efficient methodologies. Future research in this area is expected to concentrate on several key aspects:

Green Catalysis: A shift away from stoichiometric amounts of strong bases towards catalytic systems is a primary objective. This includes the investigation of solid-supported bases, phase-transfer catalysts, and potentially enzymatic catalysts to minimize waste and improve reaction conditions.

Alternative Alkylating Agents: Research into the use of less hazardous and more atom-economical butoxylating agents than traditional butyl halides is anticipated. This could involve the direct use of butanol under dehydrative conditions or the use of dialkyl carbonates.

Flow Chemistry: The application of continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. The precise control over reaction parameters in microreactors can lead to higher yields and purities.

C-H Activation: A more ambitious and long-term research direction involves the direct C-H butoxylation of 1,2-dimethylbenzene. While challenging, this approach would represent a significant step forward in synthetic efficiency by eliminating the need for pre-functionalized starting materials.

Advanced Mechanistic Elucidation of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. Future research will likely employ a combination of advanced experimental and computational techniques:

In-situ Spectroscopic Analysis: The use of techniques such as ReactIR and in-situ NMR spectroscopy can provide real-time monitoring of reaction profiles, allowing for the identification of transient intermediates and a deeper understanding of reaction kinetics.

Computational Modeling: Density Functional Theory (DFT) calculations are expected to play a pivotal role in elucidating the transition states and reaction pathways of electrophilic aromatic substitutions and other transformations of this compound. This can help in predicting regioselectivity and understanding the influence of the butoxy and methyl substituents.

Isotopic Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C or ¹⁸O) can provide definitive evidence for proposed reaction mechanisms, particularly in distinguishing between different possible pathways.

Exploration of New Catalytic Applications

While not a catalyst itself, the this compound moiety can serve as a building block for the synthesis of new ligands for transition metal catalysis or as a directing group in organic synthesis.

Ligand Development: The aromatic ring of this compound can be functionalized to create novel phosphine, N-heterocyclic carbene (NHC), or other types of ligands. The electronic and steric properties imparted by the butoxy and dimethyl groups could lead to catalysts with unique reactivity and selectivity.

Organocatalysis: The core structure could be incorporated into larger molecules designed to act as organocatalysts, for example, in asymmetric synthesis where the chiral environment around a catalytic site is crucial.

Design of Functional Materials Incorporating the this compound Moiety

The specific substitution pattern of this compound makes it an interesting candidate for incorporation into functional organic materials.

Polymer Science: As a monomer or a functional additive, this compound could be used to synthesize polymers with tailored properties. The butoxy group can enhance solubility and processability, while the aromatic core can contribute to thermal stability and specific electronic properties.

Liquid Crystals: The rod-like shape and potential for anisotropic interactions make derivatives of this compound interesting candidates for the design of new liquid crystalline materials.

Organic Electronics: The electron-donating nature of the butoxy and methyl groups could be exploited in the design of new organic semiconductors, potentially for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In-depth Environmental Biodegradation Modeling and Pathway Prediction

Understanding the environmental fate of this compound is essential. Future research will focus on predicting and modeling its biodegradation pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Butoxy-1,2-dimethylbenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound can be achieved via electrophilic aromatic substitution (EAS) . A benzene ring substituted with methyl groups (e.g., 1,2-dimethylbenzene) can undergo alkoxylation using a butoxy electrophile. Key optimization parameters include:

  • Catalysts : Lewis acids (e.g., AlCl₃) to activate the electrophile.
  • Solvents : Non-polar solvents (e.g., dichloromethane) to stabilize intermediates.
  • Temperature : Moderate heating (50–80°C) to enhance reaction kinetics without promoting side reactions.
  • Purification : Column chromatography or distillation to isolate the product.
    Similar methodologies are validated for ethoxy analogs .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR can identify the butoxy group (δ ~3.5–4.0 ppm for -OCH₂-) and methyl substituents (δ ~2.2–2.5 ppm). ¹³C NMR confirms the aromatic framework and substituent positions.
  • GC-MS : Determines molecular weight (m/z 178.27) and fragmentation patterns.
  • IR Spectroscopy : Detects C-O-C stretching (~1250 cm⁻¹) and aromatic C-H bending (~700–900 cm⁻¹).
    Cross-referencing with structurally similar compounds (e.g., 4-Ethoxy-1,2-dimethylbenzene) aids interpretation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent degradation.
    Safety data for analogous compounds (e.g., 4-Ethoxy-1,2-dimethylbenzene) suggest potential irritancy, warranting stringent controls .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in Friedel-Crafts acylation?

  • Methodological Answer :

  • Steric Effects : The ortho-methyl groups hinder electrophile access to the aromatic ring, reducing reaction rates.
  • Electronic Effects : The electron-donating butoxy group activates the ring toward electrophilic attack but directs substitution to specific positions (e.g., para to the alkoxy group).
    Experimental Design : Use competitive reactions with substituted benzene derivatives and monitor regioselectivity via HPLC or NMR. Computational modeling (DFT) can predict reactive sites .

Q. How can contradictory literature data on the physical properties of this compound be resolved?

  • Methodological Answer :

  • Reproducibility : Standardize synthesis and purification protocols (e.g., distillation under reduced pressure).
  • Analytical Validation : Use high-purity standards and cross-validate with multiple techniques (e.g., differential scanning calorimetry for melting point).
  • Data Reporting : Publish full experimental conditions (e.g., solvent, instrument calibration). Current gaps in density and boiling point data (N/A in ) highlight the need for systematic studies.

Q. What catalytic systems enable dimerization or functionalization of this compound derivatives?

  • Methodological Answer :

  • Catalytic Dimerization : The CCl₄-TMEDA-CuCl system (used for 4-ethynyl-1,2-dimethylbenzene ) could be adapted. Key parameters:
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature : 60–80°C for 12–24 hours.
  • Mechanistic Insight : Radical intermediates or oxidative coupling pathways may dominate. Monitor reaction progress via TLC and characterize products via X-ray crystallography.

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